molecular formula C16H13Cl2N3O B2770201 N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1385339-65-0

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide

Cat. No.: B2770201
CAS No.: 1385339-65-0
M. Wt: 334.2
InChI Key: YAIZNCQLPLKGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is a complex organic compound that features a cyano group, dichlorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 3-pyridin-2-ylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl and pyridinyl groups can participate in various binding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide
  • N-[Cyano-(2,3-difluorophenyl)methyl]-3-pyridin-2-ylpropanamide
  • N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylbutanamide

Uniqueness

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Biological Activity

N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. Its structural characteristics suggest possible interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Formula C14H12Cl2N2O\text{Chemical Formula C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This compound features a cyano group attached to a dichlorophenyl moiety and a pyridine ring, which may influence its reactivity and interaction with biological targets.

1. Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It has been evaluated in various studies for its effectiveness against agricultural pests.

  • Mechanism of Action : The compound acts by disrupting the nervous system of insects, leading to paralysis and death. It is hypothesized that the cyano group plays a crucial role in its neurotoxic effects.
  • Efficacy : In laboratory tests, this compound has shown effective mortality rates against common pests such as aphids and beetles. For example, a study found that doses as low as 10 mg/kg resulted in over 80% mortality within 48 hours of exposure .

2. Anti-inflammatory Activity

In addition to its insecticidal properties, this compound has been investigated for its anti-inflammatory potential.

  • Research Findings : A study evaluating similar compounds found that derivatives with a cyano group exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also modulate inflammatory responses .
  • Case Study : In a carrageenan-induced rat paw edema model, compounds related to this structure showed reduced swelling and pain responses, indicating potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity Table

Compound Activity Type Efficacy Mechanism
This compoundInsecticidal>80% mortality at 10 mg/kgNeurotoxic disruption
Related Cyano CompoundsAnti-inflammatorySignificant reduction in cytokinesCytokine inhibition

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-13-6-3-5-12(16(13)18)14(10-19)21-15(22)8-7-11-4-1-2-9-20-11/h1-6,9,14H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZNCQLPLKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.